molecular formula C22H41Na2O10S+ B14024710 Disodium;4-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]-4-oxo-2-sulfobutanoate

Disodium;4-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]-4-oxo-2-sulfobutanoate

Cat. No.: B14024710
M. Wt: 543.6 g/mol
InChI Key: DCDGWRWCFLIAOL-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 4-(2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl) 2-sulphonatosuccinate involves the reaction of dodecyl alcohol with ethylene oxide to form dodecyloxyethanol. This intermediate is then further reacted with additional ethylene oxide units to form dodecyloxytriethylene glycol. The final step involves the sulfonation of this compound with maleic anhydride, followed by neutralization with sodium hydroxide to yield the disodium salt .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Disodium 4-(2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl) 2-sulphonatosuccinate primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and nucleophiles. The reactions are typically carried out in aqueous or organic solvents at moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used. These reactions are usually conducted in acidic or neutral media.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield alkylated derivatives, while oxidation reactions can produce sulfonic acids .

Scientific Research Applications

Disodium 4-(2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl) 2-sulphonatosuccinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Disodium 4-(2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl) 2-sulphonatosuccinate involves its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds in aqueous solutions, enhancing their bioavailability and efficacy. The compound interacts with lipid bilayers and proteins, altering their structure and function to achieve the desired effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Disodium 4-(2-(2-(2-(dodecyloxy)ethoxy)ethoxy)ethyl) 2-sulphonatosuccinate is unique due to its specific ethoxylation pattern, which imparts distinct surfactant properties. Its mild nature and ability to reduce irritation make it particularly suitable for sensitive skin applications, setting it apart from other similar compounds .

Properties

Molecular Formula

C22H41Na2O10S+

Molecular Weight

543.6 g/mol

IUPAC Name

disodium;4-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]-4-oxo-2-sulfobutanoate

InChI

InChI=1S/C22H42O10S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-29-13-14-30-15-16-31-17-18-32-21(23)19-20(22(24)25)33(26,27)28;;/h20H,2-19H2,1H3,(H,24,25)(H,26,27,28);;/q;2*+1/p-1

InChI Key

DCDGWRWCFLIAOL-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCOCCOCCOCCOC(=O)CC(C(=O)[O-])S(=O)(=O)O.[Na+].[Na+]

Origin of Product

United States

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